Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate
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Overview
Description
The compound “Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic compound. Quinolines are found in many important natural products and drugs . The compound also contains a piperazine ring, which is a common motif in pharmaceuticals, and a nitro group, which can contribute to the reactivity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and piperazine rings, the nitro group, and the ester linkage. Techniques such as NMR spectroscopy would likely be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The ester could undergo hydrolysis or other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Cancer Treatment
Indole derivatives, such as the compound , have been extensively studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The compound’s structural similarity to indoles suggests it may be useful in designing new anticancer drugs .
Antimicrobial Activity
Compounds with the indole moiety have shown significant antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, which makes them valuable in the development of new antibiotics and antifungal agents .
Antiviral Agents
Indole derivatives have demonstrated inhibitory activity against various viruses, including influenza and Coxsackie B4 virus. The compound’s structure could be optimized to enhance its antiviral properties, potentially leading to the development of new antiviral medications .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented. They can modulate inflammatory pathways, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
Some indole derivatives exhibit neuroprotective effects, which could be leveraged in treating neurodegenerative diseases. Research into similar compounds may provide insights into new treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Antidiabetic Potential
Indole derivatives have shown promise in managing diabetes by influencing insulin secretion and glucose metabolism. Further research into compounds like Ethyl 4-(1-methyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate could lead to new antidiabetic therapies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-(1-methyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-3-26-17(23)20-10-8-19(9-11-20)14-12-6-4-5-7-13(12)18(2)16(22)15(14)21(24)25/h4-7H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLQLDJZFPBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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